REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[OH:13][CH:14]([C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+]>CC(C)=O>[OH:13][CH:14]([C:20]1[CH:21]=[C:22]([CH:23]=[CH:24][CH:25]=1)[O:26][CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3.4,5.6,7.8.9|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrCC1=CC2=CC=CC=C2C=C1
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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OC(CCCCC)C=1C=C(C=CC1)O
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Name
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|
Quantity
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4.5 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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cesium carbonate
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Quantity
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0.7 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed overnight (14 hours)
|
Duration
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14 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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DISSOLUTION
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Details
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dissolved in ether
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Type
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WASH
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Details
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washed successively with 1N NaOH solution 6N HCl solution, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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After drying the organics over anhydrous MgSO4
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Type
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CUSTOM
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Details
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all volatiles were removed
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Type
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CUSTOM
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Details
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The crude product (5 g) was further purified by chromatography
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Type
|
CUSTOM
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Details
|
to yield 3.5 g of the
|
Name
|
|
Type
|
|
Smiles
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OC(CCCCC)C=1C=C(OCC2=CC3=CC=CC=C3C=C2)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |